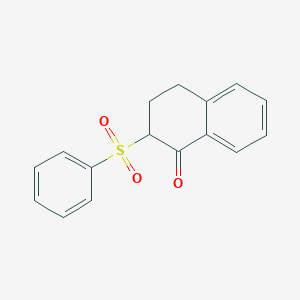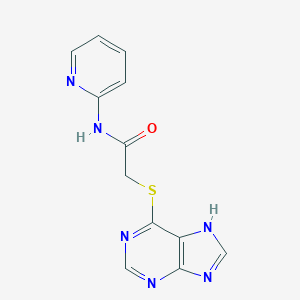
2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of sulfones. It is characterized by a tetralin backbone with a phenylsulfonyl group attached to the first carbon atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the sulfonylation of tetralin derivatives. One common method includes the reaction of tetralin with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions: 2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted tetralin derivatives.
科学的研究の応用
2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby altering their function. The compound’s effects are mediated through pathways involving sulfonylation and subsequent modifications of target proteins or enzymes .
類似化合物との比較
- Phenylsulfonylacetophenone
- Bis(phenylsulfonyl)methane
- Phenylsulfonylbutadiene
Comparison: 2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its tetralin backbone, which imparts distinct chemical properties compared to other sulfones. For instance, phenylsulfonylacetophenone lacks the tetralin structure, making it less sterically hindered. Bis(phenylsulfonyl)methane, on the other hand, has two sulfonyl groups, which can lead to different reactivity patterns. Phenylsulfonylbutadiene is more reactive due to the presence of conjugated double bonds .
特性
CAS番号 |
51114-72-8 |
|---|---|
分子式 |
C16H14O3S |
分子量 |
286.3g/mol |
IUPAC名 |
2-(benzenesulfonyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H14O3S/c17-16-14-9-5-4-6-12(14)10-11-15(16)20(18,19)13-7-2-1-3-8-13/h1-9,15H,10-11H2 |
InChIキー |
ZQPYVJVUMAQOTL-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
C1CC2=CC=CC=C2C(=O)C1S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]morpholine](/img/structure/B498415.png)
![2-[(4-hydroxy-2-butynyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498416.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-pyridinyl)acetamide](/img/structure/B498417.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B498419.png)
![1-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B498420.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B498423.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B498426.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498429.png)
![N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B498430.png)
![N-(2-chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B498432.png)
![N-(5-chloro-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498435.png)
![N-(3-fluoro-4-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498436.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B498437.png)
